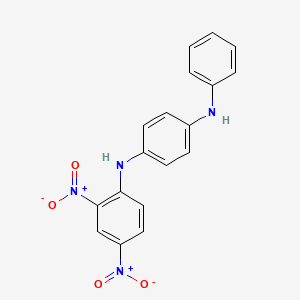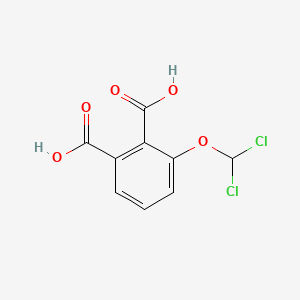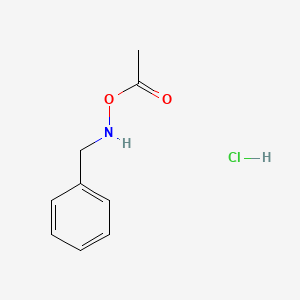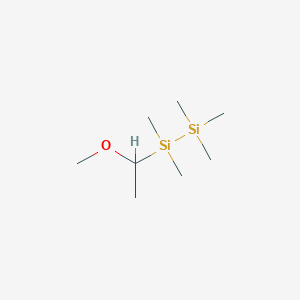
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone: is a chemical compound known for its unique structure, which includes both a benzothiazine and a thiophene ring.
Preparation Methods
The synthesis of (4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone typically involves the reaction of benzothiazine derivatives with thiophene compounds under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone can be compared with other similar compounds, such as:
Benzothiazine derivatives: Compounds that contain the benzothiazine ring structure.
Thiophene derivatives: Compounds that contain the thiophene ring structure.
What sets this compound apart is its unique combination of both benzothiazine and thiophene rings, which can confer distinct chemical and biological properties .
Properties
CAS No. |
105942-32-3 |
|---|---|
Molecular Formula |
C13H9NOS2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4H-1,4-benzothiazin-2-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C13H9NOS2/c15-13(11-6-3-7-16-11)12-8-14-9-4-1-2-5-10(9)17-12/h1-8,14H |
InChI Key |
JEZLJXMPDVBRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=C(S2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)




![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)

![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)




